![molecular formula C16H11ClN4O2S B2721166 5-(2-氯苯基)-N-(4-甲氧基苯并[d]噻唑-2-基)-1,3,4-噁二唑-2-胺 CAS No. 862974-21-8](/img/structure/B2721166.png)

5-(2-氯苯基)-N-(4-甲氧基苯并[d]噻唑-2-基)-1,3,4-噁二唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

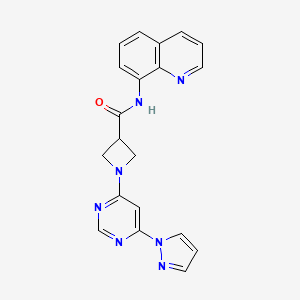

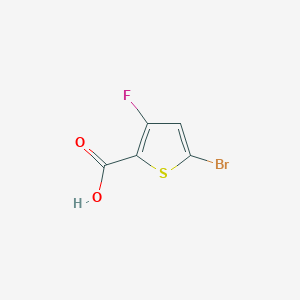

The compound “5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine” is a complex organic molecule that contains several functional groups and rings, including a chlorophenyl group, a methoxybenzothiazole group, and an oxadiazole group. These groups are common in many pharmaceuticals and could potentially have various biological activities .

Molecular Structure Analysis

The molecule’s structure includes a benzothiazole ring, which is an electron-deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .Chemical Reactions Analysis

The compound could potentially participate in various chemical reactions due to its functional groups. For example, the benzothiazole moiety has been used as a chemosensor for the rapid and selective detection of mercury(II) ions in water .科学研究应用

- Researchers have explored the inhibitory effects of this compound on leukotriene B4 (LTB4) receptors. Leukotrienes play a crucial role in inflammation and immune responses. Several derivatives of this compound have demonstrated strong inhibition of calcium mobilization in cells overexpressing human BLT1 and BLT2 receptors . These findings suggest potential anti-inflammatory applications.

- The compound’s excited state intramolecular proton transfer (ESIPT) reaction is influenced by solvent polarity. Understanding the mechanism of solvent effects can aid in developing new products for optoelectronics and analytical applications . Researchers have investigated how solvent properties impact the compound’s behavior, which could be relevant for sensor design.

- The compound forms a complex with mercury ions (Hg2+), which has been exploited for sensing applications. Specifically:

- A dual chemosensor based on the compound was developed for rapid detection of mercury pollution. It can quantify Hg2+ ions in water by fluorescence spectroscopy down to 5 × 10^(-8) M (10 ppb), meeting WHO standards for drinking water safety .

- Additionally, the BAN–Hg(II) complex was used to determine cysteine (Cys) in aqueous solution by UV-Vis spectroscopy down to 1 × 10^(-7) M. Cysteine is a thiol-containing amino acid that preferentially coordinates with the mercury ions of the BAN–Hg(II) complex .

Anti-Inflammatory and Leukotriene Inhibition

Optoelectronics and Analytical Tools

Chemosensing for Mercury Detection

作用机制

Target of Action

The compound “5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine” primarily targets the human BLT1 and BLT2 receptors . These receptors are overexpressed in CHO cells and play a crucial role in calcium mobilization .

Mode of Action

The interaction of “5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine” with its targets results in a strong inhibition of calcium mobilization in the cells . This inhibition is a result of the compound’s ability to bind to the BLT1 and BLT2 receptors, thereby affecting their function .

Biochemical Pathways

The compound “5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine” affects the leukotriene B4 pathway . Leukotriene B4 is a potent inflammatory mediator, and its inhibition can lead to a decrease in inflammation and other downstream effects .

Pharmacokinetics

The compound’s strong inhibition of calcium mobilization suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of “5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine” include a significant reduction in calcium mobilization in cells overexpressing human BLT1 and BLT2 receptors . This leads to a decrease in inflammation and other downstream effects .

Action Environment

The action, efficacy, and stability of “5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine” can be influenced by environmental factors such as solvent polarity . For instance, the excited state intramolecular proton transfer (ESIPT) reaction of related compounds is gradually inhibited by increasing solvent polarity . This suggests that the compound’s action could also be affected by similar environmental factors.

属性

IUPAC Name |

5-(2-chlorophenyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11ClN4O2S/c1-22-11-7-4-8-12-13(11)18-16(24-12)19-15-21-20-14(23-15)9-5-2-3-6-10(9)17/h2-8H,1H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWSXISXTZNXPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC=C1)SC(=N2)NC3=NN=C(O3)C4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-chlorophenyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2721083.png)

![8-(3,5-Dimethylpiperidin-1-yl)-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2721086.png)

![2,3-dichloro-N-[4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]phenyl]benzamide](/img/structure/B2721089.png)

![N-(2,4-difluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2721094.png)

![(1R,5R)-3-Benzyl-6,6-dimethoxy-3-azabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B2721095.png)

![2-Ethyl-5-((4-ethylphenyl)(4-methylpiperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2721097.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(4-hydroxy-6-propylpyrimidin-2-yl)sulfanyl]ethanone](/img/structure/B2721102.png)